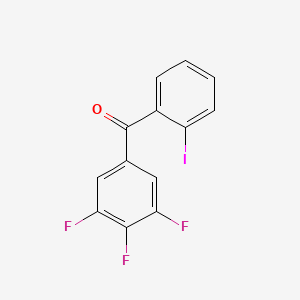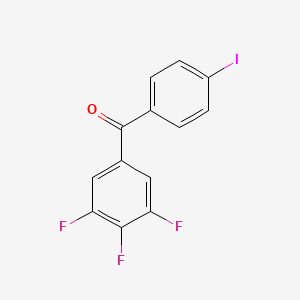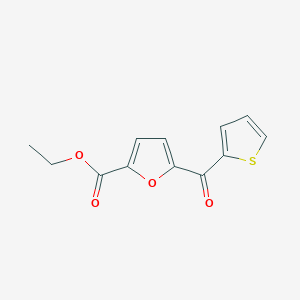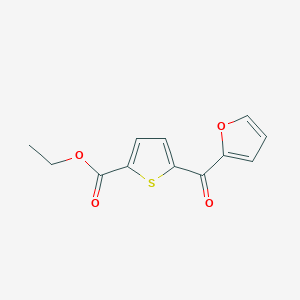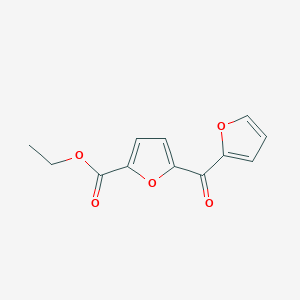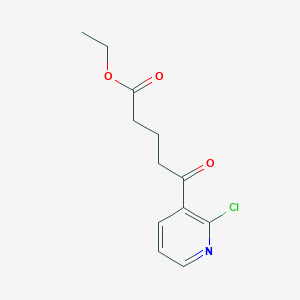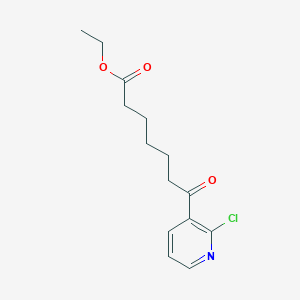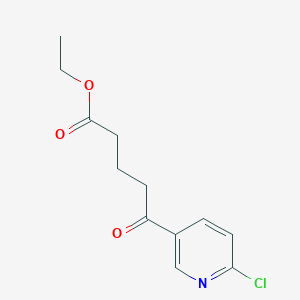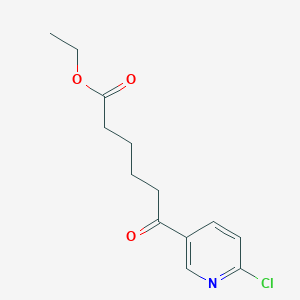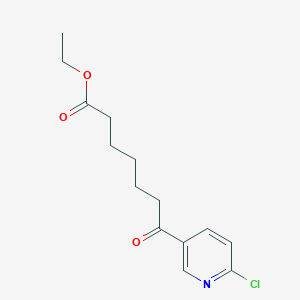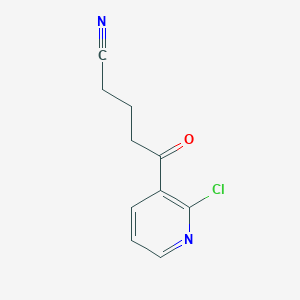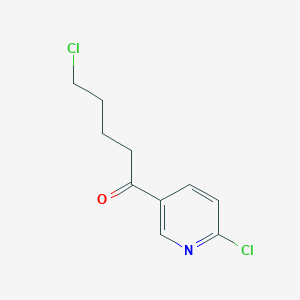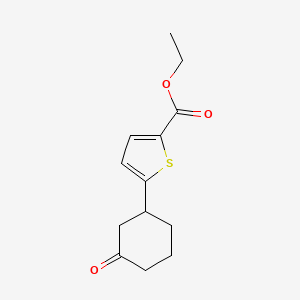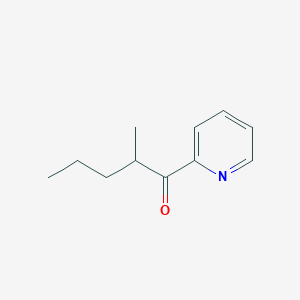
1-Methylbutyl 2-pyridyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylbutyl 2-pyridyl ketone is a chemical compound with the CAS Number: 855377-39-8 and a molecular weight of 177.25 . Its IUPAC name is 2-methyl-1-(2-pyridinyl)-1-pentanone . It is a product of Rieke Metals, Inc.
Synthesis Analysis
A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been reported . In this method, the 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time . This protocol functions broadly on a variety of esters .Molecular Structure Analysis
The molecular structure of 1-Methylbutyl 2-pyridyl ketone is represented by the linear formula C11H15NO . The InChI code for this compound is 1S/C11H15NO/c1-3-6-9(2)11(13)10-7-4-5-8-12-10/h4-5,7-9H,3,6H2,1-2H3 .Chemical Reactions Analysis
2-Pyridyl ketones, such as 1-Methylbutyl 2-pyridyl ketone, are employed as precursors of chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis . They are also used in the synthesis of metal complexes that have the ability to mimic the functional properties of natural metalloproteins .Aplicaciones Científicas De Investigación
Antimicrobial Activity
1-Methylbutyl 2-pyridyl ketone has been used in the synthesis of novel binuclear Cu(II) complexes. These complexes, characterized by X-ray diffraction and spectroscopy, demonstrate notable antimicrobial activity against various bacteria and fungi. One specific complex showed enhanced activity compared to the free ligand and other complexes, indicating potential applications in antimicrobial research (Shaabani et al., 2013).
Catalysis in Organic Synthesis
This compound plays a role in catalysis, particularly in the hydrogenation of ketones. Research involving ligands derived from 2-amino-2-(2-pyridyl)propane has shown that they activate ruthenium complexes for catalytic hydrogenation. This points towards applications in organic synthesis and the development of new catalysts (Hadžović et al., 2007).
Synthesis of Bioactive Molecules
1-Methylbutyl 2-pyridyl ketone is instrumental in the synthesis of a diverse array of 2-pyridyl ketones, which are key components in bioactive molecules and natural products. This synthesis process is rapid, reliable, and environmentally friendly, highlighting its importance in the pharmaceutical and chemical industries (Sun et al., 2020).
Photoluminescent and Magnetic Properties
This compound has been used to develop dinuclear lanthanide(III)/zinc(II) complexes displaying unique photoluminescent and magnetic properties. These properties are valuable for applications in materials science, particularly in developing new luminescent materials and studying magnetization (Anastasiadis et al., 2015).
Ruthenium-Catalyzed Alkylation
The compound has been used in ruthenium-catalyzed alkylation of ketones, allowing the synthesis of α-pyridyl methylated ketones. This method is noted for its simplicity and broad applicability, useful in the field of organic chemistry (Yan et al., 2014).
Single-Molecule Magnet Properties
Research has explored the use of 1-Methylbutyl 2-pyridyl ketone in synthesizing dinuclear cobalt(iii)-dysprosium(iii) complexes. One of these complexes exhibited single-molecule magnet (SMM) properties, which are significant in the development of molecular magnets and quantum computing (Polyzou et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-1-pyridin-2-ylpentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-6-9(2)11(13)10-7-4-5-8-12-10/h4-5,7-9H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSWDPXYMIGUQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641993 |
Source


|
| Record name | 2-Methyl-1-(pyridin-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylbutyl 2-pyridyl ketone | |
CAS RN |
855377-39-8 |
Source


|
| Record name | 2-Methyl-1-(pyridin-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

